5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride

Medicinal Chemistry Assay Development Pre-formulation

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride (CAS 2039433-41-3) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with 3-(pyridin-4-yl) and 5-(piperidin-4-yl) substitution. The hydrochloride salt form (molecular formula C₁₂H₁₅ClN₄O; MW 266.73 g/mol) delivers enhanced aqueous solubility and defined stoichiometry relative to the free base counterpart (CAS 276237-03-7; MW 230.27 g/mol), making it the preferred form for solution-phase chemistry and biological assay preparation.

Molecular Formula C12H15ClN4O
Molecular Weight 266.73 g/mol
Cat. No. B8035765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride
Molecular FormulaC12H15ClN4O
Molecular Weight266.73 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C3=CC=NC=C3.Cl
InChIInChI=1S/C12H14N4O.ClH/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10;/h1-2,5-6,10,14H,3-4,7-8H2;1H
InChIKeySOKRIKOHUNHBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Hydrochloride: Physicochemical and Structural Procurement Profile


5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride (CAS 2039433-41-3) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with 3-(pyridin-4-yl) and 5-(piperidin-4-yl) substitution . The hydrochloride salt form (molecular formula C₁₂H₁₅ClN₄O; MW 266.73 g/mol) delivers enhanced aqueous solubility and defined stoichiometry relative to the free base counterpart (CAS 276237-03-7; MW 230.27 g/mol), making it the preferred form for solution-phase chemistry and biological assay preparation [1]. Commercial availability at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple global suppliers enables direct procurement for medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation, and CNS receptor engagement .

Why 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Hydrochloride Cannot Be Substituted by Generic 1,2,4-Oxadiazole Analogs


The 1,2,4-oxadiazole scaffold is pharmacologically promiscuous, with regioisomeric and substituent variations producing divergent target engagement profiles across kinase, GPCR, and nuclear receptor families [1]. The specific 3-(pyridin-4-yl)-5-(piperidin-4-yl) substitution pattern dictates a unique hydrogen-bond acceptor/donor pharmacophore geometry that distinguishes it from 1,3,4-oxadiazole regioisomers, N-alkylated piperidine variants, and pyridin-2-yl or pyridin-3-yl positional isomers [2]. The hydrochloride salt further differentiates this compound from the free base (CAS 276237-03-7) by providing a defined protonation state at the piperidine nitrogen, which directly impacts solubility, formulation compatibility, and reproducibility in aqueous biological assays [3]. Interchanging with uncharacterized analogs risks confounding SAR interpretation and introducing uncontrolled variables in hit-to-lead optimization campaigns.

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Reproducibility Advantage

The hydrochloride salt (CAS 2039433-41-3; MW 266.73 g/mol) provides a stoichiometrically defined protonation of the piperidine nitrogen (pKa ~10), yielding a stable, non-hygroscopic solid at ambient temperature [1]. In contrast, the free base (CAS 276237-03-7; MW 230.27 g/mol) lacks controlled protonation and exhibits variable solubility dependent on buffer conditions [2]. The salt form enables reproducible stock solution preparation in aqueous buffers (e.g., 10 mM in DMSO/H₂O mixtures) with calculated molarity precision of ±0.5% at standard purity (≥97%), compared to the free base which requires pH adjustment for complete dissolution [1].

Medicinal Chemistry Assay Development Pre-formulation

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Differential Hydrogen-Bonding Geometry and Target Engagement

The 1,2,4-oxadiazole core in the target compound positions the ring oxygens and nitrogens in a 1,2,4-substitution pattern that presents a distinct hydrogen-bond acceptor (HBA) triad compared to 1,3,4-oxadiazole regioisomers such as 2-(piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole [1]. In the context of PI3K inhibition, the 1,2,4-oxadiazole scaffold (as exemplified by HS-104, a compound incorporating the free base of this scaffold) engages the ATP-binding pocket hinge region via the N2 and N4 oxadiazole nitrogens, whereas 1,3,4-oxadiazole analogs present a different HBA vector that is suboptimal for this kinase hinge interaction . Structural analysis confirms that 1,2,4-oxadiazole forms a bidentate HBA interaction with a distance of approximately 2.8–3.2 Å to the hinge backbone NH, while the 1,3,4-isomer presents a monodentate interaction with reduced complementarity [1].

Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

Piperidin-4-yl vs. Piperidin-2-yl Substitution: Steric and Conformational Impact on Target Binding

The 4-position substitution on the piperidine ring (target compound) positions the basic nitrogen in a para-like orientation relative to the oxadiazole core, enabling extended linear molecular geometry favorable for accessing deep binding pockets . The piperidin-2-yl regioisomer 4-(5-piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride introduces a kinked conformation due to the ortho-like substitution, which reduces the effective molecular length by approximately 1.2–1.5 Å and alters the nitrogen lone-pair vector [1]. This conformational difference impacts the ability of the piperidine NH to form key salt-bridge or hydrogen-bond interactions with acidic residues (e.g., Asp/Glu) in receptor binding pockets, a critical pharmacophoric element for CNS GPCR targets where the piperidine NH serves as a primary anchoring point [1].

Medicinal Chemistry Conformational Analysis Receptor Binding

Piperidine vs. Piperazine Core: pKa and Protonation State Differences Affecting Blood–Brain Barrier Penetration

The piperidine ring of the target compound possesses a single basic nitrogen with a calculated pKa of approximately 10.0 (protonated form), whereas the corresponding piperazine analog (e.g., 5-(piperazin-1-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole) contains two basic nitrogens with pKa values of approximately 9.7 (N4) and 4.5 (N1) [1]. The monobasic nature of piperidine results in a lower topological polar surface area (tPSA) contribution (~12.0 Ų for piperidine NH vs. ~24.0 Ų for piperazine with dual N) and reduced hydrogen-bond donor count (1 vs. 2 at physiological pH) [1][2]. For CNS-targeted programs, the piperidine-containing compound is predicted to have a superior brain-to-plasma ratio based on the lower tPSA and reduced HBD count, both established determinants of passive BBB permeability [2].

CNS Drug Design Physicochemical Property Optimization DMPK

5-(Piperidin-4-yl) vs. 5-(Piperidin-4-ylmethyl) Linker: Conformational Flexibility and Entropic Binding Penalty

The target compound features a direct C–C bond between the oxadiazole C5 and the piperidine C4, creating a rigid, low-entropy linkage with restricted rotation . The methylene-spaced analog 4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine introduces an sp³-hybridized methylene linker that adds one rotatable bond (ΔNrot = +1) and increases conformational flexibility . A single additional rotatable bond is estimated to impose an entropic penalty of approximately 0.7–1.2 kcal/mol upon target binding (ΔΔG ≈ 0.7–1.2 kcal/mol), corresponding to a predicted 3- to 7-fold loss in binding affinity when other enthalpic interactions are equivalent [1]. The direct-linked piperidine therefore offers a ligand efficiency advantage, delivering more binding energy per heavy atom and per Dalton of molecular weight.

Medicinal Chemistry Ligand Efficiency Conformational Analysis

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Medicinal Chemistry: PI3K/AKT/mTOR Pathway Probe Design

The scaffold's 1,2,4-oxadiazole core provides a bidentate hinge-binding motif directly applicable to ATP-competitive kinase inhibitor design, as demonstrated by HS-104, a PI3K inhibitor that suppresses tumor proliferation and angiogenesis in hepatocellular carcinoma models [1]. The hydrochloride salt's defined stoichiometry and aqueous solubility enable reproducible IC₅₀ determination in kinase biochemical assays, with the piperidin-4-yl geometry presenting the basic amine for optimal ribose-pocket or solvent-channel interactions.

CNS GPCR Ligand Development: Dopamine and Serotonin Receptor Programs

The piperidine core's calculated CNS MPO profile (favorable tPSA, single HBD, optimized pKa) supports passive BBB penetration, positioning this scaffold for D4 dopamine and 5-HT receptor programs [1]. The piperidin-4-yl (vs. piperidin-2-yl) geometry ensures the linear amine presentation required for anchoring salt-bridge interactions with conserved Asp residues in aminergic GPCR binding pockets, a pharmacophoric requirement documented across dopamine D4 antagonist patent families [2].

Nuclear Receptor Modulator Chemistry: FXR Antagonist and Dual FXR/PXR Ligand Design

The 1,2,4-oxadiazole core has been validated as a privileged chemotype for farnesoid X receptor (FXR) antagonism, with piperidine-containing derivatives achieving cellular IC₅₀ values as low as 0.127 μM in HepG2 assays [1]. The target compound's unsubstituted piperidine nitrogen serves as a versatile diversification point for N-alkylation or N-arylation to explore FXR/PXR dual modulator SAR, directly building on the discovery that compounds 5 and 11 in this series represent the first nonsteroidal dual FXR/PXR modulators [1].

Fragment-Based Drug Discovery: Ligand-Efficiency-Optimized Core for Hit Evolution

The direct-linked piperidine–oxadiazole–pyridine scaffold (MW 230.27 free base; 3 rotatable bonds) delivers high ligand efficiency (LE) relative to methylene-bridged or N-alkylated analogs that suffer entropic penalties [1]. The compound's modular synthesis—sequential oxadiazole cyclization followed by HCl salt formation—enables parallel library synthesis for rapid SAR exploration, with the hydrochloride form ensuring consistent assay-quality material across multiple synthetic batches at ≥97% purity [2].

Quote Request

Request a Quote for 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.